4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol
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Overview
Description
4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol, also known as [(3R,4R)-4-amino-3,4-dihydro-2H-chromen-3-yl]methanol, are the 5-HT1A and 5-HT7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes .
Mode of Action
This compound interacts with its targets, the 5-HT1A and 5-HT7 receptors, by binding to them . This binding can alter the activity of the receptors, leading to changes in the transmission of serotonin signals.
Biochemical Pathways
The compound’s interaction with the 5-HT1A and 5-HT7 receptors affects the serotonin signaling pathway . This pathway is involved in a variety of physiological processes, including mood regulation, sleep, appetite, and cognition. Alterations in this pathway can therefore have wide-ranging effects .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific physiological processes regulated by the serotonin signaling pathway. Given the compound’s affinity for the 5-HT1A and 5-HT7 receptors , it could potentially influence mood, sleep, appetite, and cognition. The exact effects would depend on a variety of factors, including the dose of the compound and the individual’s physiological state .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol typically involves the use of palladium-mediated cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules . The reaction conditions often include the use of palladium catalysts, appropriate ligands, and bases under controlled temperature and pressure conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Comparison with Similar Compounds
3,4-Dihydro-3-amino-2H-1-benzopyran derivatives: These compounds share a similar core structure and have been studied for their interactions with serotonin receptors.
3,4-Dihydro-2H-1,3-benzoxazines: These compounds also belong to the benzopyran family and exhibit various biological activities, including anti-inflammatory and antibacterial properties.
Uniqueness: 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high affinity for serotonin receptors sets it apart from other similar compounds, making it a promising candidate for further research and development in the field of medicinal chemistry.
Properties
IUPAC Name |
[(3R,4R)-4-amino-3,4-dihydro-2H-chromen-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-4,7,10,12H,5-6,11H2/t7-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSFODEFVZZHJ-GMSGAONNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2O1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C2O1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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